2-Chloro-4,6-diiodoaniline
Description
2-Chloro-4,6-diiodoaniline (C₆H₄ClI₂N) is a halogenated aniline derivative characterized by a chlorine atom at position 2 and iodine atoms at positions 4 and 6 on the aromatic ring. This compound is synthesized via a halogenation/diazotization strategy, achieving an 88% yield through optimized reaction conditions involving sequential iodination of aniline derivatives . Key physical properties include a melting point of 71–73°C and distinct spectral features:
- ¹H NMR (CDCl₃): δ 7.79 (s, 1H, aromatic), 7.50 (s, 1H, aromatic), 4.56 (s, 2H, NH₂) .
- IR: Strong N-H stretches at 3416–3387 cm⁻¹ and C-I vibrations at 950 cm⁻¹ .
- HRMS: [M-H]⁻ peak at m/z 377.8179 (calc. 377.8122) .
The compound’s electronic structure is influenced by the electron-withdrawing effects of chlorine and iodine, directing further substitution reactions and impacting its reactivity in synthetic applications.
Properties
Molecular Formula |
C6H4ClI2N |
|---|---|
Molecular Weight |
379.36 g/mol |
IUPAC Name |
2-chloro-4,6-diiodoaniline |
InChI |
InChI=1S/C6H4ClI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 |
InChI Key |
FIVCCEHZIYCZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-diiodoaniline can be synthesized through the halogenation of aniline derivatives. The general procedure involves the iodination of 2-chloroaniline using iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-Chloro-4,6-diiodoaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-diiodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
2-Chloro-4,6-diiodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4,6-diiodoaniline exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine and iodine atoms can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Table 1: Comparative Data for Halogenated Anilines
Key Observations :
- Molecular Weight : Iodine substituents significantly increase molecular weight (e.g., 377.82 for compound 10 vs. 217.57 for the dinitro analog).
- Melting Points : Compound 10 has a moderate melting point (71–73°C), likely due to balanced halogen size and symmetry. Nitro-substituted analogs (e.g., compound 9) may exhibit higher melting points due to stronger dipole interactions, though data is unavailable.
- Spectral Trends : The NH₂ group in compound 10 shows upfield shifts (δ 4.56 ppm) compared to typical aniline NH₂ signals (δ 3–5 ppm), influenced by electron-withdrawing halogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
